1-[5-(4-chlorophenyl)-7-(4-fluorophenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]propan-1-one
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Overview
Description
1-[5-(4-chlorophenyl)-7-(4-fluorophenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]propan-1-one is a heterocyclic compound that belongs to the class of triazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[5-(4-chlorophenyl)-7-(4-fluorophenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]propan-1-one typically involves the reaction of 4-chlorobenzaldehyde with 4-fluorobenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a series of steps including condensation, cyclization, and reduction to yield the desired product. Common reagents used in this synthesis include hydrazine hydrate, acetic acid, and sodium borohydride .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing reaction conditions such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
1-[5-(4-chlorophenyl)-7-(4-fluorophenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]propan-1-one undergoes various chemical reactions including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Nucleophiles such as amines, thiols, or halides, often in the presence of a base or catalyst.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .
Scientific Research Applications
1-[5-(4-chlorophenyl)-7-(4-fluorophenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]propan-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its pharmacological properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 1-[5-(4-chlorophenyl)-7-(4-fluorophenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]propan-1-one involves its interaction with specific molecular targets such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The exact pathways and molecular targets depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
1-[5-(4-chlorophenyl)-7-(4-bromophenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]propan-1-one: Similar structure but with a bromophenyl group instead of a fluorophenyl group.
1-[5-(4-chlorophenyl)-7-(4-methylphenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]propan-1-one: Similar structure but with a methylphenyl group instead of a fluorophenyl group.
Uniqueness
The presence of both chlorophenyl and fluorophenyl groups in 1-[5-(4-chlorophenyl)-7-(4-fluorophenyl)-6,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-4(5H)-yl]propan-1-one imparts unique chemical properties such as enhanced stability, reactivity, and potential biological activity. These features distinguish it from other similar compounds and make it a valuable target for further research and development .
Properties
Molecular Formula |
C20H18ClFN4O |
---|---|
Molecular Weight |
384.8 g/mol |
IUPAC Name |
1-[5-(4-chlorophenyl)-7-(4-fluorophenyl)-6,7-dihydro-5H-[1,2,4]triazolo[1,5-a]pyrimidin-4-yl]propan-1-one |
InChI |
InChI=1S/C20H18ClFN4O/c1-2-19(27)25-17(13-3-7-15(21)8-4-13)11-18(26-20(25)23-12-24-26)14-5-9-16(22)10-6-14/h3-10,12,17-18H,2,11H2,1H3 |
InChI Key |
VMMMUFRJDBQJJE-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1C(CC(N2C1=NC=N2)C3=CC=C(C=C3)F)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
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